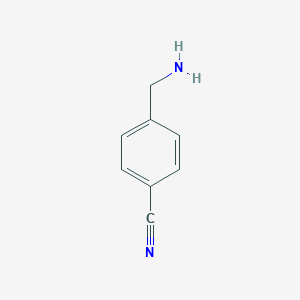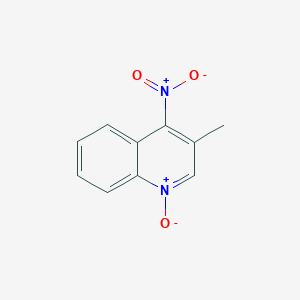
3-Methyl-4-nitroquinoline 1-oxide
Übersicht
Beschreibung
Synthesis Analysis
3-Methyl-4-nitroquinoline 1-oxide can be synthesized through specific reactions. For instance, the fluorine atom in 3-fluoroquinoline 1-oxide, prepared via the Schiemann reaction followed by N-oxygenation, can be replaced with nucleophiles to afford derivatives of 3-substituted 4-nitroquinoline 1-oxide (Araki, Saneyoshi, Harada, & Kawazoe, 1968).
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitroquinoline 1-oxide and its derivatives significantly influences their biological activity. A study found that the carcinogenicity of 4-nitroquinoline 1-oxide derivatives depends on the presence of a nitro group at position-4 and an oxide group at position-1 of the quinoline nucleus (Kawazoe, Tachibana, Aoki, & Nakahara, 1967).
Chemical Reactions and Properties
Chemical reactions involving 3-Methyl-4-nitroquinoline 1-oxide demonstrate its reactivity and potential for forming derivatives. For example, methylation of 4-nitroquinoline leads to the formation of 1-methyl-4-nitroquinolinium fluorosulfonate and other methylation products, showcasing its reactive nature (Bunting & Meathrel, 1974).
Physical Properties Analysis
The physical properties of 3-Methyl-4-nitroquinoline 1-oxide, such as its melting temperature, can be altered when DNA is modified by its derivatives. This demonstrates the compound's impact on the stability of biological molecules (Galiégue-Zouitina, Bailleul, & Loucheux‐Lefebvre, 1983).
Chemical Properties Analysis
The chemical properties of 3-Methyl-4-nitroquinoline 1-oxide, particularly its interactions with biological molecules, are significant. For example, its mutagenic activity in bacteria suggests that it forms adducts with DNA, thereby altering genetic material (McCoy, Petrullo, Rosenkranz, & Mermelstein, 1981).
Wissenschaftliche Forschungsanwendungen
Application 1: Mutagenesis Studies
- Scientific Field : Genetics and Molecular Biology .
- Summary of the Application : 4-NQO is a highly carcinogenic chemical that induces mutations in bacteria, fungi, and animals through the formation of bulky purine adducts . It has been used as a mutagen for genetic screens and in both the study of DNA damage and DNA repair .
- Methods of Application : 4-NQO induces mutagenesis after metabolic conversion to 4-hydroxyaminoquinolone 1-oxide (4-HAQO), which forms stable bulky adducts on purines .
- Results or Outcomes : Analysis of 3994 mutations from 38 mutant strains reveals that 4-NQO induces substitutions in both guanine and adenine residues, although with a 19-fold preference for guanine . The mutations were distributed randomly throughout most of the genome .
Application 2: Carcinogenic Studies
- Scientific Field : Oncology .
- Summary of the Application : 4-NQO is a potent carcinogen and is used in research to study its carcinogenic effects . It is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models .
- Methods of Application : 4-NQO is typically administered to animals in their diet or drinking water . It induces DNA lesions usually corrected by nucleotide excision repair .
- Results or Outcomes : Studies have shown that 4-NQO can induce a variety of cancers in animals, including oral and esophageal cancer .
Application 3: Study of DNA Damage and Repair Mechanisms
- Scientific Field : Molecular Biology .
- Summary of the Application : 4-NQO is used as a model compound to study DNA damage and repair mechanisms . It induces DNA lesions usually corrected by nucleotide excision repair .
- Methods of Application : 4-NQO is typically administered to cells or organisms, and the resulting DNA damage and repair mechanisms are studied .
- Results or Outcomes : Studies have shown that 4-NQO induces DNA lesions that are usually corrected by nucleotide excision repair .
Application 4: Study of Ultraviolet Light Effects
- Scientific Field : Biophysics .
- Summary of the Application : 4-NQO is known to mimic the biological effects of ultraviolet light on various organisms . This makes it a useful tool in studying the effects of UV radiation on DNA and cellular structures .
- Methods of Application : 4-NQO is typically administered to cells or organisms, and the resulting effects are studied .
- Results or Outcomes : Studies have shown that 4-NQO can induce similar types of DNA damage as UV radiation, helping researchers understand the mechanisms of UV-induced damage .
Application 5: Study of Reactive Oxygen Species
- Scientific Field : Biochemistry .
- Summary of the Application : 4-NQO may induce DNA damage through the production of reactive oxygen species thought to arise from enzymatic reduction of its nitro group .
- Methods of Application : 4-NQO is typically administered to cells or organisms, and the resulting effects are studied .
- Results or Outcomes : Studies have shown that 4-NQO’s reactive oxygen species may serve as a byproduct of DNA damage or signaling molecule from damage .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDCYTGYMIYMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000106 [mmHg] | |
| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-4-nitroquinoline 1-oxide | |
CAS RN |
14073-00-8 | |
| Record name | 3-Methyl-4-nitroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



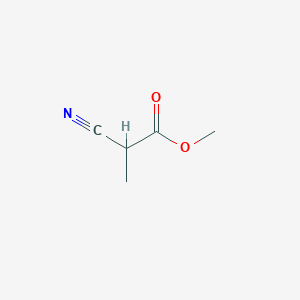
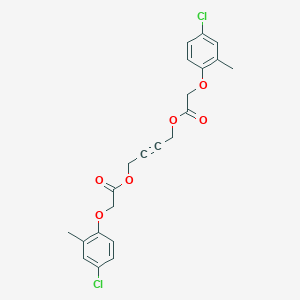
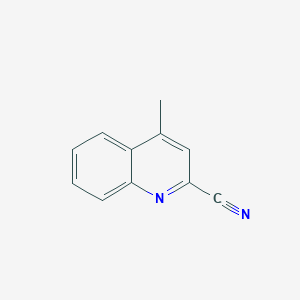
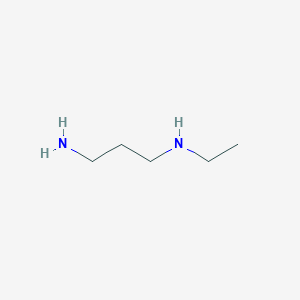
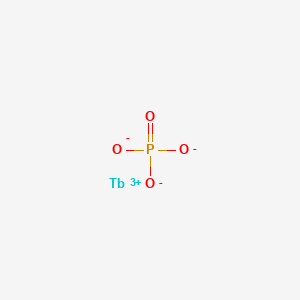
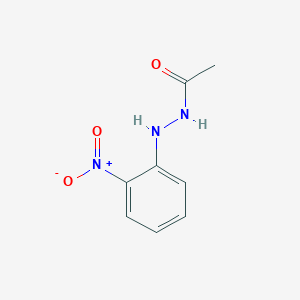
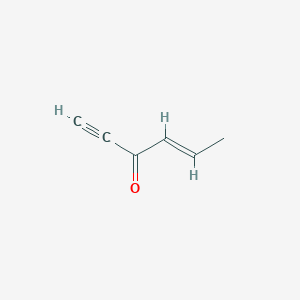
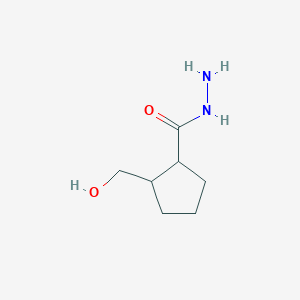
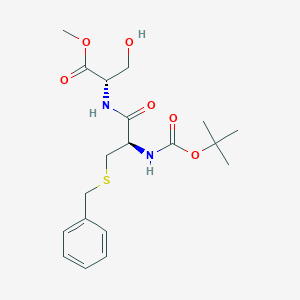
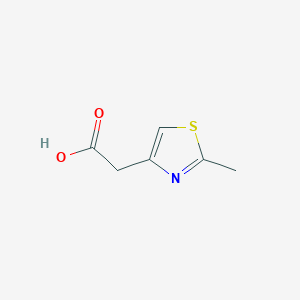
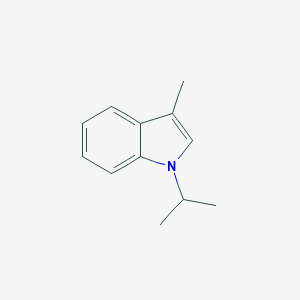
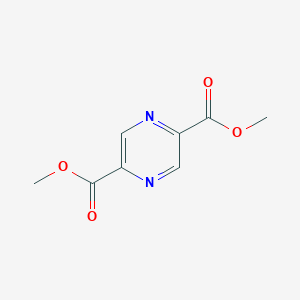
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
